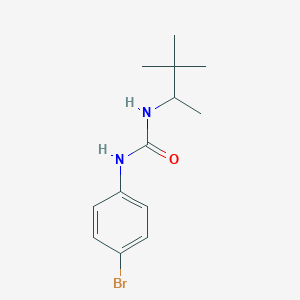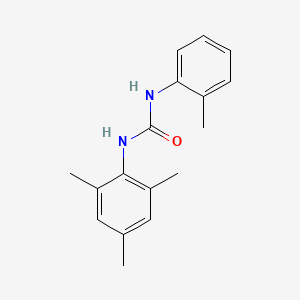![molecular formula C18H21N3O2 B4421674 N-[4-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B4421674.png)
N-[4-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide
Descripción general
Descripción
N-[4-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide, also known as MLN-4760, is a small molecule inhibitor of the chymotrypsin-like activity of the 20S proteasome. The proteasome is an essential component of the cellular protein degradation machinery, and its inhibition has been shown to have therapeutic potential in various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
N-[4-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide specifically targets the chymotrypsin-like activity of the 20S proteasome, which is responsible for the degradation of many cellular proteins, including those involved in cell cycle regulation, apoptosis, and DNA repair. By inhibiting this activity, this compound induces the accumulation of ubiquitinated proteins, leading to cell cycle arrest and apoptosis in cancer cells. In autoimmune disorders, this compound reduces inflammation by inhibiting the activation of immune cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, it induces the accumulation of ubiquitinated proteins, leading to cell cycle arrest and apoptosis in cancer cells. Physiologically, it has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide has several advantages for lab experiments, including its specificity for the chymotrypsin-like activity of the 20S proteasome, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in cancer and autoimmune disorders. However, it also has some limitations, including its low solubility in water and its relatively low yield in the synthesis process.
Direcciones Futuras
There are several future directions for the study of N-[4-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases. Another direction is to optimize the synthesis method to improve the yield and solubility of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Aplicaciones Científicas De Investigación
N-[4-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune disorders. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiotherapy. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[4-[(2-ethylphenyl)carbamoylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-4-14-7-5-6-8-17(14)20-18(23)19-15-9-11-16(12-10-15)21(3)13(2)22/h5-12H,4H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUVMGQQBUUHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4421592.png)

![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4421608.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4421621.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4421636.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4421644.png)


![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4421662.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4421683.png)

